molecular formula C17H16N2S B11765635 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline

3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline

Cat. No.: B11765635
M. Wt: 280.4 g/mol
InChI Key: WZAJSXGFMTYTOX-UHFFFAOYSA-N
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Description

3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This compound, in particular, is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the nucleophilic substitution of the thiazole ring with aniline under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the cyclization step. Additionally, the use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethylphenyl)thiazole
  • 2-(4-Ethylphenyl)thiazole
  • 3-(4-Methylphenyl)thiazol-2-yl)aniline

Uniqueness

3-(4-(4-Ethylphenyl)thiazol-2-yl)aniline is unique due to the presence of both the ethylphenyl and aniline groups, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2S/c1-2-12-6-8-13(9-7-12)16-11-20-17(19-16)14-4-3-5-15(18)10-14/h3-11H,2,18H2,1H3

InChI Key

WZAJSXGFMTYTOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

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